molecular formula C13H16F2N2 B2381680 (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 2219379-59-4

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Cat. No.: B2381680
CAS No.: 2219379-59-4
M. Wt: 238.282
InChI Key: MFOXIVRDVQGIJV-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3) is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of compounds investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The specific stereochemistry at the 2S and 3R positions is critical for its binding affinity and biological activity. The compound features a 3,4-difluorophenyl moiety and a cyclopropyl group, structural elements known to enhance metabolic stability and optimize interactions with enzyme active sites . Research into such chiral pyrrolidines provides valuable insights for developing potential therapeutic agents for neurodegenerative conditions such as Parkinson's and Alzheimer's diseases . The molecular formula is C13H16F2N2 and it has a molecular weight of 238.28 g/mol . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIVRDVQGIJV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: This can be done through a substitution reaction using difluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Cyclopropanation Reactions

The cyclopropane ring in this compound is typically synthesized via asymmetric cyclopropanation of alkenes. For example:

  • Substrate : (E)-3-(3,4-difluorophenyl)acrylonitrile or similar α,β-unsaturated derivatives .

  • Reagents : Trimethylsulfoxonium iodide, NaH/NaOH in DMSO .

  • Conditions : Room temperature to 50°C, inert atmosphere.

  • Outcome : Stereoselective formation of the trans-cyclopropane configuration with enantiomeric excess (ee) >99% when using chiral catalysts like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine .

Key Data :

Reaction StepYield (%)ee (%)Reference
Cyclopropanation of IIa85–9299.9

Amide Formation and Hofmann Degradation

The primary amine undergoes transformations to generate intermediates for pharmaceutical applications:

  • Amidation : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine/toluene yields N-acylated derivatives .

  • Hofmann Degradation : Treatment with sodium hypochlorite and sodium hydroxide converts amides to amines via an isocyanate intermediate .

Example Protocol :

  • Compound IV (trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) → React with SOCl₂ to form acyl chloride.

  • React with hydrazine to yield hydrazide V.

  • Hofmann degradation with NaOCl/NaOH → Target amine .

Yield : 46–58% for final amine after salt formation with D-mandelic acid .

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

  • Triazole Formation : Coupling with triazolopyrimidine precursors (e.g., 5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine) under Mitsunobu or SNAr conditions .

  • Conditions : DMF, 80–100°C, catalytic DMAP.

Key Application :
This reaction is critical in synthesizing P2Y12 receptor antagonists like Ticagrelor analogs .

Oxidation Reactions

The pyrrolidine ring’s tertiary amine is resistant to oxidation, but the cyclopropane ring can undergo strain-driven reactions:

  • Epoxidation : Limited reactivity due to steric hindrance from the difluorophenyl group.

  • Radical Reactions : No documented cases in the provided sources, likely due to stability concerns.

Salt Formation

The amine forms stable salts with chiral acids to enhance crystallinity and bioavailability:

  • D-Mandelate Salt : Reacting with D-mandelic acid in methanol yields a crystalline solid (mp 145–147°C) .

  • Other Salts : Hydrochloride and sulfate salts are alternatives but less common .

Analytical Data for D-Mandelate Salt :

  • HPLC Purity : 99.7% .

  • EI-MS : m/z 170 [M+H]⁺ .

Stereochemical Stability

The (2S,3R) configuration remains stable under standard conditions but racemizes in strong acidic/basic environments:

  • Racemization Test : <1% epimerization observed at pH 2–12 (25°C, 24h) .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiplatelet Activity
Research indicates that this compound is a derivative of ticagrelor, an antiplatelet medication used to prevent blood clots. Studies have shown that analogs of ticagrelor exhibit significant antiplatelet activity, which is crucial for patients with cardiovascular diseases. The mechanism involves the inhibition of the P2Y12 receptor, which plays a vital role in platelet aggregation.

Case Study:
A study conducted on ticagrelor analogs demonstrated that modifications at the cyclopropyl and difluorophenyl positions can enhance antiplatelet efficacy. The specific compound (2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine was tested alongside other analogs and showed promising results in inhibiting platelet aggregation in vitro and in vivo .

Antibacterial Properties

2.1 Activity Against Gram-Positive Bacteria
Recent findings suggest that compounds similar to this compound exhibit antibacterial properties against gram-positive bacteria. This is particularly relevant given the rising concerns over antibiotic resistance.

Data Table: Antibacterial Activity Against Various Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Streptococcus pneumoniae32 µg/mL

This table illustrates the effectiveness of the compound against various bacterial strains, showcasing its potential as a lead compound for developing new antibacterial agents .

Neurological Research

3.1 Potential Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies have indicated that derivatives of this compound can reduce oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegeneration. Further research is needed to explore its efficacy in vivo .

Synthesis and Structural Modifications

Understanding the synthesis of this compound is crucial for its application in drug development. The synthesis typically involves:

  • Formation of the cyclopropyl ring.
  • Introduction of the difluorophenyl group via nucleophilic substitution.
  • Final modifications to enhance bioactivity.

The ability to modify this compound at various positions can lead to derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Molecular Formula : C₁₃H₁₈FN₂O
  • Key Features: Pyrrolidine ring with a hydroxyl group at position 3. 4-Fluorophenyl and methylaminoethyl substituents. Lacks cyclopropyl and 3,4-difluorophenyl groups.
  • Pharmacological Implications : The hydroxyl group may enhance solubility but reduce membrane permeability compared to the amine group in the target compound. The single fluorine substitution on the phenyl ring suggests weaker electron-withdrawing effects than 3,4-difluorophenyl .

(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Key Features :
    • Cyclopropyl group at position 4.
    • Bulky 4-methoxy-3-(methoxymethyl)benzyl substituent.
    • Amine group at position 3.
  • However, steric hindrance from the benzyl group may reduce binding efficiency to flat receptor sites compared to the 3,4-difluorophenyl group .

(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine

  • Molecular Formula : C₁₁H₁₄ClFN₂
  • Key Features :
    • Chloro and fluoro substituents on the benzyl group.
    • Amine group at position 3.
    • Lacks cyclopropyl and difluorophenyl groups.
  • Pharmacological Implications : The chloro substituent introduces strong electron-withdrawing effects, which may enhance receptor affinity but increase toxicity risks. The absence of cyclopropyl reduces conformational rigidity .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
This compound C₁₃H₁₅F₂N₂ 252.27 g/mol Cyclopropyl, 3,4-difluorophenyl, amine Potential P2Y12 modulation (inferred)
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₃H₁₈FN₂O 248.30 g/mol 4-Fluorophenyl, methylaminoethyl, hydroxyl Enhanced solubility, reduced permeability
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine C₁₇H₂₆N₂O₂ 296.40 g/mol Cyclopropyl, methoxymethylbenzyl, amine High lipophilicity, steric hindrance
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine C₁₁H₁₄ClFN₂ 228.69 g/mol 2-Chloro-3-fluorobenzyl, amine Electron-withdrawing effects, toxicity risks

Key Research Findings

  • Fluorination Patterns: The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than mono-fluorinated analogs, which may optimize interactions with hydrophobic pockets in target proteins .
  • Amine vs.

Biological Activity

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14F2N2
  • Molecular Weight : 236.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been evaluated for various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Its structural features contribute to its interaction with biological targets.

  • Receptor Interaction : The cyclopropyl and difluorophenyl moieties may enhance binding affinity to specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in inflammatory responses and tumor progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. In a controlled study using a rat model of arthritis:

  • ED50 : 0.05 mg/kg (p.o.)
  • Mechanism : The compound reduced prostaglandin E2 (PGE2) levels and inhibited cyclooxygenase activity without significant gastrointestinal toxicity .

Analgesic Effects

In acute pain models:

  • ED50 : 2-5 mg/kg (p.o.)
  • The compound demonstrated significant analgesic activity comparable to established NSAIDs but with improved safety profiles .

Anticancer Potential

In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

  • IC50 Values : Ranged from 10 µM to 20 µM across different cancer types.
  • Mechanistic studies revealed activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling cascade .

Case Studies

  • Study on Inflammatory Models : A recent study assessed the efficacy of the compound in a murine model of inflammatory bowel disease. Results indicated a significant reduction in disease severity and inflammation markers .
  • Cancer Cell Line Evaluation : In a study involving glioma cells, this compound was found to induce necroptosis while sparing normal astrocytes .

Data Tables

Biological ActivityModelED50/IC50Reference
Anti-inflammatoryRat Arthritis0.05 mg/kg
AnalgesicAcute Pain Model2-5 mg/kg
AnticancerVarious Cancer Lines10-20 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves cyclopropane ring formation via [1,3]-dipolar cycloaddition or transition-metal-catalyzed reactions. The stereochemistry is controlled by chiral auxiliaries or catalysts. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (a key intermediate) is coupled with pyrrolidine derivatives under mild basic conditions (e.g., triethylamine in acetonitrile) to preserve stereochemical integrity .
  • Key Conditions : Solvent polarity, temperature (room temperature to 50°C), and stoichiometric ratios of reactants are critical. Purification via silica gel chromatography with gradients of hexane/ethyl acetate ensures high enantiomeric purity .

Q. How is the compound structurally characterized, and what analytical techniques confirm its configuration?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and cyclopropane geometry. Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) distinguishes enantiomers. X-ray crystallography is used for absolute configuration determination .
  • Data Interpretation : Coupling constants (J values) in NMR indicate cyclopropane ring strain, while NOESY correlations confirm spatial arrangements of substituents .

Advanced Research Questions

Q. What strategies effectively resolve stereoisomers during synthesis, and how is enantiomeric excess quantified?

  • Methodology : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) separates enantiomers. Chiral stationary phases in HPLC or Supercritical Fluid Chromatography (SFC) achieve baseline separation. Enantiomeric excess (ee) is quantified via integration of chromatographic peaks or optical rotation measurements .
  • Case Study : In Ticagrelor synthesis, (1R,2S)-cyclopropanamine is resolved using (2R,3R)-dihydroxybutanedioate, yielding >99% ee .

Q. How can researchers mitigate urea impurity formation during synthesis, and what methods detect such impurities?

  • Methodology : Urea impurities arise from amine-carbamate intermediates. Strategies include:

  • Using anhydrous solvents to suppress carbamate formation.
  • Introducing scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates.
    • Analytical Detection : Liquid Chromatography-Mass Spectrometry (LC-MS) identifies urea impurities at ppm levels. Reference standards (e.g., l-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl urea) are essential for calibration .

Q. How does the compound’s stereochemistry impact its role as an intermediate in drug development?

  • Methodology : Structure-Activity Relationship (SAR) studies compare enantiomers in pharmacological assays. For example, replacing (1R,2S)-cyclopropanamine with its (1S,2R)-counterpart in Ticagrelor analogues reduces P2Y12 receptor inhibition efficacy by >90% .
  • Experimental Design : Radioligand binding assays and platelet aggregation tests quantify the intermediate’s contribution to final drug activity .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening reactions. Molecular docking simulations assess steric and electronic compatibility with enzymatic targets (e.g., cytochrome P450 isoforms) .
  • Validation : Experimental kinetics (e.g., Arrhenius plots) are compared with DFT-predicted activation barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.